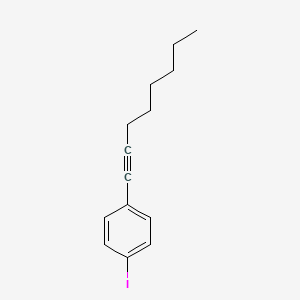
1-Iodo-4-(oct-1-YN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-(oct-1-YN-1-YL)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with an oct-1-YN-1-YL group. This compound is of interest due to its unique structure, which combines the reactivity of both the iodine and the alkyne functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(oct-1-YN-1-YL)benzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the oct-1-YN-1-YL group. One common method involves the following steps:
Iodination: The starting material, 4-bromobenzene, undergoes a halogen exchange reaction with potassium iodide in the presence of a copper catalyst to form 1-iodo-4-bromobenzene.
Sonogashira Coupling: The 1-iodo-4-bromobenzene is then subjected to a Sonogashira coupling reaction with oct-1-yne in the presence of a palladium catalyst and a copper co-catalyst to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-4-(oct-1-YN-1-YL)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Utilize palladium or copper catalysts in the presence of bases like triethylamine.
Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Coupling Reactions: Produce various coupled products depending on the reactants used.
Oxidation and Reduction: Result in the formation of alcohols, ketones, or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-(oct-1-YN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 1-Iodo-4-(oct-1-YN-1-YL)benzene involves its reactivity at the iodine and alkyne functional groups. The iodine atom can participate in electrophilic substitution reactions, while the alkyne group can undergo nucleophilic addition and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which activates the benzene ring towards nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-2-(oct-1-YN-1-YL)benzene
- 1-Iodo-3-(oct-1-YN-1-YL)benzene
- 1-Iodo-4-(hex-1-YN-1-YL)benzene
Comparison: 1-Iodo-4-(oct-1-YN-1-YL)benzene is unique due to the specific positioning of the iodine and alkyne groups, which influences its reactivity and applications. Compared to its isomers, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
502183-53-1 |
|---|---|
Molekularformel |
C14H17I |
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
1-iodo-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C14H17I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |
InChI-Schlüssel |
JLLHLFLJLKBCTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


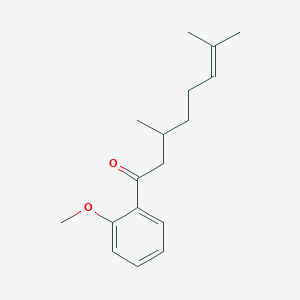
![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)
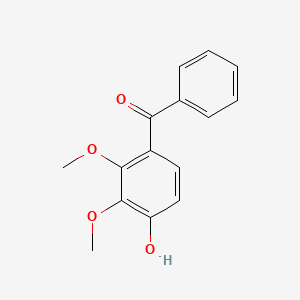
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)
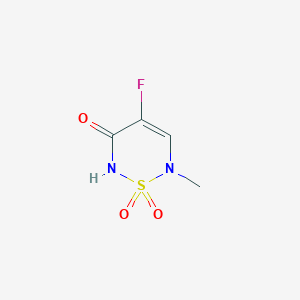
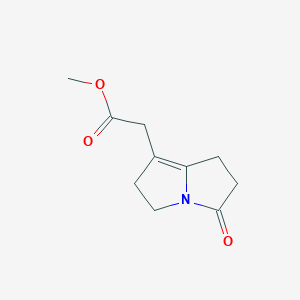
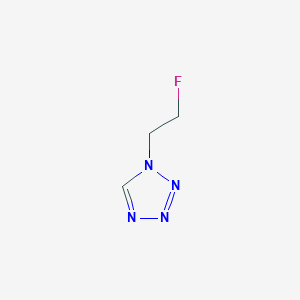
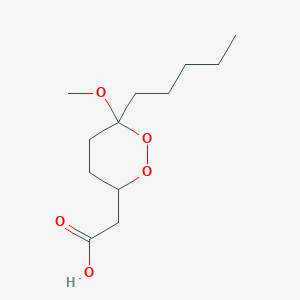
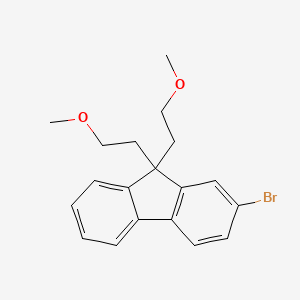
![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
